molecular formula C12H17NO4S B11036012 4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide

4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide

Cat. No.: B11036012
M. Wt: 271.33 g/mol
InChI Key: PJTDIUHJLSSVDO-UHFFFAOYSA-N
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Description

4-METHOXY-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE is a chemical compound with the molecular formula C13H17NO3 It is known for its unique structure, which includes a methoxy group, a tetrahydrofuran ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Attachment of the Methoxy Group: The methoxy group is introduced via methylation of a hydroxyl group using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide moiety is synthesized by reacting a suitable benzene derivative with sulfonamide reagents under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-METHOXY-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

    Interfering with Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.

Comparison with Similar Compounds

4-METHOXY-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE can be compared with other similar compounds, such as:

    4-Methoxy-N-(tetrahydro-2-furanylmethyl)benzamide: Similar structure but lacks the sulfonamide group.

    4-Methoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide: Similar structure but with different substituents on the benzene ring.

The uniqueness of 4-METHOXY-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H17NO4S/c1-16-10-4-6-12(7-5-10)18(14,15)13-9-11-3-2-8-17-11/h4-7,11,13H,2-3,8-9H2,1H3

InChI Key

PJTDIUHJLSSVDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2

Origin of Product

United States

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